Talirine, also known as SG-1882 or MC-Val-Ala-PBD, is a synthetically derived pyrrolobenzodiazepine (PBD) dimer. [] PBDs belong to a class of natural products with potent antitumor activity. [] They exert their cytotoxic effects by forming covalent bonds with DNA, primarily at the N2 position of guanine within specific sequences. [] Talirine, as a dimer, possesses two PBD units linked by a protease-cleavable linker, enabling it to crosslink DNA strands. [] This crosslinking ability significantly enhances its potency compared to monomeric PBDs. []
Within scientific research, Talirine is primarily investigated as a cytotoxic payload in antibody-drug conjugates (ADCs). [, , ] ADCs are complex molecules designed for targeted drug delivery. [] They consist of a monoclonal antibody that specifically binds to a target on cancer cells, linked to a highly cytotoxic payload like Talirine. [, , ] This targeted approach aims to deliver the cytotoxic payload specifically to cancer cells, minimizing damage to healthy tissues. [, , ]
Mc-Val-Ala-pyrrolobenzodiazepine is a compound that belongs to the class of pyrrolobenzodiazepines, which are known for their sequence-selective DNA minor-groove binding properties. This compound is particularly significant in the development of antibody-drug conjugates (ADCs) due to its cytotoxic effects when delivered specifically to target cells. The use of Mc-Val-Ala-pyrrolobenzodiazepine in ADCs aims to enhance the therapeutic efficacy while minimizing systemic toxicity, making it a valuable candidate in cancer therapy.
Pyrrolobenzodiazepines, including Mc-Val-Ala-pyrrolobenzodiazepine, are derived from natural products such as anthramycin. They have been synthesized and modified for improved efficacy and reduced side effects in clinical applications. This compound is classified as an antineoplastic agent and is primarily utilized in the context of ADCs, where it serves as a potent cytotoxic payload linked to monoclonal antibodies targeting specific tumor antigens .
The synthesis of Mc-Val-Ala-pyrrolobenzodiazepine involves several key steps, typically starting from simpler precursors through a series of chemical reactions. The synthesis can be achieved using various methodologies, including:
The technical details of these methods involve controlling reaction conditions (temperature, solvent choice, and reaction time) to optimize yield and purity.
Mc-Val-Ala-pyrrolobenzodiazepine features a complex molecular structure characterized by a pyrrolobenzodiazepine core that binds selectively to DNA. The structural formula includes:
The molecular weight, solubility parameters, and specific stereochemistry are critical for its function as an ADC payload. Detailed structural data can be obtained through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Mc-Val-Ala-pyrrolobenzodiazepine participates in several key chemical reactions:
These reactions are meticulously studied to understand their kinetics and mechanisms, which inform the design of more effective conjugates.
The mechanism of action for Mc-Val-Ala-pyrrolobenzodiazepine involves:
This targeted delivery system significantly reduces off-target effects compared to conventional chemotherapy .
Mc-Val-Ala-pyrrolobenzodiazepine exhibits several notable physical and chemical properties:
These properties are critical for formulating effective ADCs that can withstand storage conditions while maintaining biological activity .
Mc-Val-Ala-pyrrolobenzodiazepine has several applications in scientific research and clinical settings:
Mc-Val-Ala-PBD (CAS# 1342820-51-2) represents a sophisticated drug-linker conjugate specifically engineered for antibody-drug conjugate (ADC) applications. Its molecular architecture comprises three critical domains: a maleimidocaproyl (Mc) spacer, a valine-alanine (Val-Ala) dipeptide linker, and a potent pyrrolobenzodiazepine (PBD) warhead. This tripartite structure (C₆₀H₆₄N₈O₁₂; MW 1089.20 g/mol) enables precise tumor targeting and controlled payload release [3] [7].
The PBD warhead functions as a cytotoxic DNA minor-groove binder that forms covalent aminal bonds between its electrophilic C11-imine moiety and the C2-NH₂ group of guanine bases. This interaction induces irreversible DNA interstrand cross-links, disrupting essential cellular processes like replication and transcription. Unlike conventional chemotherapeutics, PBDs exhibit picomolar cytotoxicity due to their mechanism of directly damaging DNA structure [9]. The warhead's specificity stems from its S-chiral center at C11a, which provides the optimal three-dimensional configuration for fitting within the DNA minor groove's helical curvature [9].
Connecting this payload to targeting antibodies, the Val-Ala dipeptide linker serves as a protease-cleavable tether. Its design leverages elevated levels of lysosomal proteases (notably cathepsin B) within tumor cells. Following ADC internalization, enzymatic hydrolysis of the amide bond between valine and alanine residues triggers payload release. This mechanism ensures minimal premature drug detachment during systemic circulation while enabling efficient intracellular activation [5] [6].
The maleimidocaproyl (Mc) spacer bridges the dipeptide to the antibody component. Its terminal maleimide group enables covalent conjugation to cysteine sulfhydryl groups (-SH) on engineered antibodies, typically forming stable thioether bonds. The six-carbon caproyl chain provides optimal spatial separation between the antibody surface and the cleavable linker, reducing steric hindrance during enzymatic processing [4] [8].
Table 1: Structural Components and Functional Roles of Mc-Val-Ala-PBD
Structural Element | Chemical Function | Biological Role |
---|---|---|
Maleimidocaproyl (Mc) spacer | Thiol-reactive conjugation handle | Covalent antibody attachment via cysteine residues |
Val-Ala dipeptide | Protease-sensitive cleavage site | Controlled payload release by lysosomal cathepsins |
Pyrrolobenzodiazepine (PBD) | DNA minor-groove alkylator | DNA crosslinking leading to cell cycle arrest and apoptosis |
C11a-S chiral center | Molecular configuration control | DNA minor-groove isohelicity for sequence-selective binding |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4